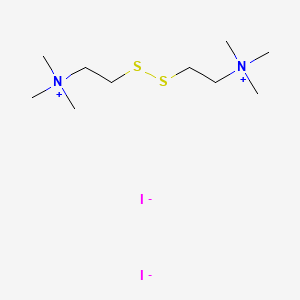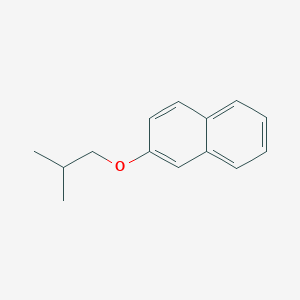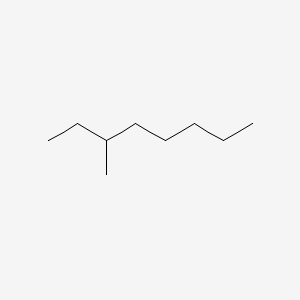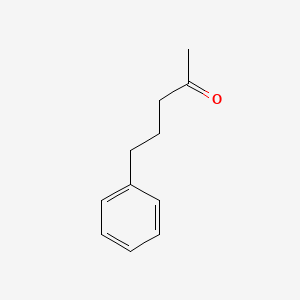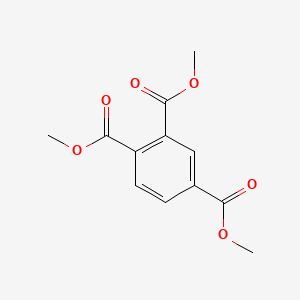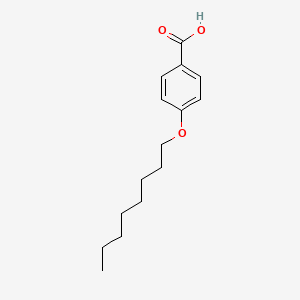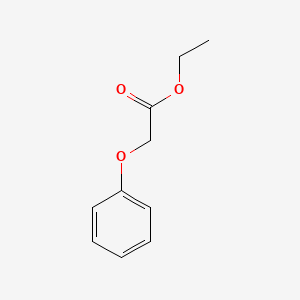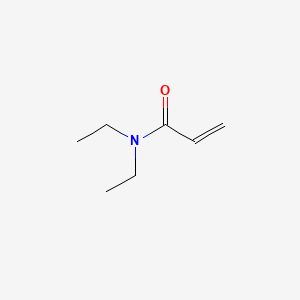
Tin(II) oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tin(II) oxide, also known as stannous oxide, is a chemical compound with the formula SnO. It consists of tin and oxygen, where tin has an oxidation state of +2. This compound exists in two forms: a stable blue-black form and a metastable red form. This compound is an important material in various industrial and scientific applications due to its unique properties .
Synthetic Routes and Reaction Conditions:
- this compound can be synthesized by heating tin(II) oxalate (stannous oxalate) in the absence of air or under a carbon dioxide atmosphere. The reaction is as follows:
Laboratory Preparation: SnC2O4⋅2H2O→SnO+CO2+CO+2H2O
Hydrate Method: Blue-black SnO can be produced by heating the this compound hydrate, SnO·xH₂O, which is precipitated when a tin(II) salt reacts with an alkali hydroxide such as sodium hydroxide.
Industrial Production Methods:
Direct Oxidation: Industrially, this compound can be produced by the direct oxidation of tin metal in the presence of atmospheric oxygen.
Types of Reactions:
- this compound burns in air with a dim green flame to form tin(IV) oxide (SnO₂):
Oxidation: 2SnO+O2→2SnO2
When heated in an inert atmosphere, this compound undergoes disproportionation to form tin metal and tin(III) oxide (Sn₃O₄), which further reacts to give tin(IV) oxide and tin metal:Disproportionation: 4SnO→Sn3O4+Sn
Sn3O4→2SnO2+Sn
Common Reagents and Conditions:
Acidic and Basic Conditions: this compound is amphoteric, dissolving in strong acids to form tin(II) salts and in strong bases to form stannites containing Sn(OH)₃⁻.
Major Products:
Tin(IV) oxide (SnO₂): Formed through oxidation.
Tin metal (Sn): Formed through disproportionation.
作用机制
Target of Action
Tin(II) oxide, also known as stannous oxide, is an inorganic compound composed of tin and oxygen where tin has the oxidation state of +2 . It primarily targets the oxidation-reduction processes in various chemical reactions .
Biochemical Pathways
This compound affects the oxidation-reduction pathways in biochemical reactions . It is thought to reduce copper(I) to metallic clusters in the manufacture of so-called "copper ruby glass" .
Pharmacokinetics
It is known that this compound is insoluble in water , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in oxidation states. For instance, this compound can burn in air with a dim green flame to form SnO2 .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature and atmospheric conditions. For example, at 300°C, the oxidation of this compound to Tin(IV) oxide proceeds incandescently . Furthermore, this compound is amphoteric, dissolving in strong acid to give tin(II) salts and in strong base to give stannites containing Sn(OH)3− .
科学研究应用
Tin(II) oxide has a wide range of applications in scientific research and industry:
相似化合物的比较
Tin(IV) oxide (SnO₂): Unlike tin(II) oxide, tin(IV) oxide is a tetravalent compound and is more stable. It is widely used in gas sensors and as a catalyst.
Lead(II) oxide (PbO): Similar to this compound in its amphoteric nature but differs in its applications and toxicity.
Germanium(II) oxide (GeO): Shares similar chemical properties but is less commonly used compared to this compound
Uniqueness of this compound:
Versatility: this compound’s amphoteric nature and reducing properties make it highly versatile in various chemical reactions and industrial applications.
Nanostructures: The ability to form nanostructures enhances its applications in modern technology, such as in energy storage and catalysis
属性
CAS 编号 |
21651-19-4 |
|---|---|
分子式 |
OSn |
分子量 |
134.71 g/mol |
IUPAC 名称 |
oxygen(2-);tin(2+) |
InChI |
InChI=1S/O.Sn/q-2;+2 |
InChI 键 |
CJGYQECZUAUFSN-UHFFFAOYSA-N |
SMILES |
O=[Sn] |
规范 SMILES |
[O-2].[Sn+2] |
沸点 |
Decomposes (NIOSH, 2016) Decomposes |
密度 |
6.3 (NIOSH, 2016) 6.45 g/cm³ 6.3 |
熔点 |
1976 °F @ 600 mmHg. (Decomposes) (NIOSH, 2016) 1976°F@600 mmHg (decomposes) (600 mmHg): 1976°F (Decomposes) |
| 21651-19-4 | |
物理描述 |
Tin(ii) oxide appears as brownish-black powder or black to blue-black crystalline solid. Mp: 1080°C (decomposes); density: 6.45 g cm-3. Insoluble in water. DryPowder; OtherSolid BLUE-TO-BLACK CRYSTALLINE POWDER. Brownish-black powder or black to blue-black crystalline solid. Brownish-black powder. |
Pictograms |
Irritant; Health Hazard |
溶解度 |
Insoluble (NIOSH, 2016) Solubility in water: none Insoluble |
蒸汽压力 |
0 mm Hg (approx) (NIOSH, 2016) 0 mmHg 0 mmHg (approx) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



